molecular formula C17H15NO5S B2722393 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate CAS No. 879774-73-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate

Cat. No. B2722393
CAS RN: 879774-73-9
M. Wt: 345.37
InChI Key: RYIGMXUKFLNYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate” is a chemical compound that contains an isoxazole ring and a thiophene ring . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered ring made up of one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring attached to a thiophene ring . The empirical formula of the compound is C9H7NO3S .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 209.22 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Organic Synthesis and Material Science

One area of significant interest is the synthesis and functionalization of isoxazole derivatives, which are crucial for creating complex organic molecules with potential applications in material science and pharmaceuticals. For instance, the study by Balasubramaniam, Mirzaei, and Natale (1990) presents methods for the metalation and electrophilic quenching of isoxazoles, offering a pathway to thioalkyl derivatives, essential for developing new materials and chemical probes Balasubramaniam, T. N., Mirzaei, Y., & Natale, N. R. (1990).

Antimicrobial and Anticancer Properties

Derivatives of thiophene, another structural component of the compound , have been studied for their potential antimicrobial and anticancer properties. For example, Tehranchian et al. (2005) synthesized and evaluated a series of thiophene derivatives for their in vitro antimicrobial activity, demonstrating good activity against various bacterial strains Tehranchian, S., Akbarzadeh, T., Fazeli, M., Jamalifar, H., & Shafiee, A. (2005). Additionally, Gür et al. (2020) explored Schiff bases derived from thiadiazole compounds for their antiproliferative and antimicrobial properties, finding some compounds exhibited high DNA protective ability and antimicrobial activity Gür, M., Yerlikaya, S., Şener, N., Özkınalı, S., Baloğlu, M., Gökce, H., Altunoglu, Y. C., Demir, S., & Şener, İ. (2020).

Photophysical Properties

The investigation of photophysical properties is another fascinating application. Taguchi et al. (2011) synthesized hexatriene-type photochromic compounds with thiophene S,S-dioxide moieties, studying their photochromic and fluorescence properties for potential use in optical switching and storage devices Taguchi, M., Nakagawa, T., Nakashima, T., & Kawai, T. (2011).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-20-12-5-6-13(14(9-12)21-2)17(19)22-10-11-8-15(23-18-11)16-4-3-7-24-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGMXUKFLNYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.